Olean-12-ene-3,21,22,23-tetrol

Estrogen Receptor Agonism Breast Cancer Cell Proliferation

Olean-12-ene-3,21,22,23-tetrol, commonly referred to as Soyasapogenol A, is a pentacyclic oleanane-type triterpenoid aglycone derived from soy (Glycine max) and other plant sources. It serves as the core scaffold for group A soyasaponins and is characterized by a hydroxylation pattern at the 3β, 21β, 22β, and 24 positions on the olean-12-ene backbone.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B1202970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene-3,21,22,23-tetrol
Synonymsolean-12-ene-3,21,22,23-tetrol
soyasapogenol A
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20?,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1
InChIKeyCDDWAYFUFNQLRZ-POFPXMCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olean-12-ene-3,21,22,23-tetrol (Soyasapogenol A): Sourcing and Differentiation Guide for Research Procurement


Olean-12-ene-3,21,22,23-tetrol, commonly referred to as Soyasapogenol A, is a pentacyclic oleanane-type triterpenoid aglycone derived from soy (Glycine max) and other plant sources [1]. It serves as the core scaffold for group A soyasaponins and is characterized by a hydroxylation pattern at the 3β, 21β, 22β, and 24 positions on the olean-12-ene backbone [2]. This specific arrangement distinguishes it from structurally similar in-class compounds and underlies its unique biological profile, which is critical for scientific studies focused on estrogen receptor signaling, metabolic fate, and as a starting material for bioactive derivative synthesis [3].

Why Olean-12-ene-3,21,22,23-tetrol Cannot Be Substituted by Generic Soy Sapogenols in Targeted Research


Olean-12-ene-3,21,22,23-tetrol (Soyasapogenol A) is frequently confused with its closest structural analog, Soyasapogenol B, which lacks the hydroxyl group at the C-21 position [1]. This single substitution has profound functional consequences: in human breast cancer cells, Soyasapogenol A uniquely acts as an estrogen receptor (ER) agonist, stimulating MCF-7 cell proliferation, whereas Soyasapogenol B is growth inhibitory and shows no such estrogenic activity [2]. Furthermore, their in vivo metabolic profiles diverge, with Soyasapogenol A acting as a precursor that can be biotransformed into Soyasapogenol B, demonstrating a distinct pharmacokinetic fate [3]. These divergent mechanisms of action, target engagement, and metabolism make the two compounds non-interchangeable in studies of hormone-dependent cancers, metabolic pathway mapping, and anti-inflammatory drug development.

Quantitative Differentiation Evidence for Olean-12-ene-3,21,22,23-tetrol Against Closest Analogs


Cell-Specific Proliferative Response in Breast Cancer: Soyasapogenol A vs. Soyasapogenol B

Soyasapogenol A (SA) and Soyasapogenol B (SB) exhibit opposite effects on the proliferation of estrogen-responsive MCF-7 breast cancer cells. At a concentration of 10 µM, SA stimulated a 2.5-fold increase in cell proliferation, acting as an estrogen receptor agonist. In contrast, SB at the same concentration showed no significant effect on MCF-7 proliferation but was growth inhibitory to estrogen-insensitive MDA-MB-231 cells [1]. This demonstrates a qualitative and quantitative divergence in cell-type-specific activity that is not predictable by structural similarity.

Estrogen Receptor Agonism Breast Cancer Cell Proliferation

Superior Oral Bioavailability of Soyasapogenol A Compared to Glycosylated Soyasaponins

The aglycone form, Soyasapogenol A, demonstrates superior absorption compared to its glycosylated soyasaponin precursors. A rat pharmacokinetic study found that the oral bioavailability of soyasapogenol (A and B) was greater than 60%, a significant improvement over poorly absorbed soyasaponins. The time to maximum concentration (Tmax) was approximately 2 hours, after which the compound was completely metabolized within 24 hours [1]. This rapid and efficient absorption profile is a critical differentiator for in vivo studies, where saponin forms would largely pass through the GI tract unabsorbed.

Pharmacokinetics Bioavailability Nutraceutical Development

Metabolic Conversion Cascade: Soyasapogenol A as a Direct Precursor to Soyasapogenol B and E

Detailed metabolic profiling reveals that Soyasapogenol A is not only a distinct entity but also a metabolic precursor to other soyasapogenols. Following administration in rats, Soyasapogenol A was found to be directly converted into Soyasapogenols B and E, leading to the identification of 16 distinct metabolites. In comparison, Soyasapogenol B administration yielded 15 metabolites, with no evidence of back-conversion to Soyasapogenol A [1]. This indicates a unidirectional metabolic pathway with Soyasapogenol A at a higher node, a critical consideration for pharmacokinetic modeling and metabolite toxicity studies.

Drug Metabolism Pharmacokinetic Modeling Metabolite Profiling

Enhanced Anti-inflammatory Derivatives: Soyasapogenol A Serves as a Scaffold for Potent NO Inhibitors

While the parent compound Soyasapogenol A exhibits weak intrinsic anti-inflammatory activity (IC50 > 100 µM for NO production inhibition in RAW264.7 cells), it is a validated scaffold for generating more potent derivatives . A direct derivative, compound 6 (3-oxo-11α,21β,22β,24-tetrahydroxy-olean-12-ene) produced via microbial transformation, demonstrated a dramatic improvement in potency with an IC50 of 16.70 µM, comparable to the positive control quercetin [1]. This 6-fold increase in potency from scaffold derivatization highlights the value of the parent compound as a starting material. Its closest structural analog, Soyasapogenol B, has not been demonstrated as a scaffold for such potent anti-inflammatory derivatives in this context, providing a clear procurement justification for research groups focused on triterpenoid derivatization for anti-inflammatory drug discovery.

Anti-inflammatory Drug Discovery Structure-Activity Relationship Microbial Transformation

High-Value Application Scenarios for Olean-12-ene-3,21,22,23-tetrol Based on Verified Differential Evidence


Estrogen Receptor (ER) Signaling Research in Hormone-Dependent Cancers

Soyasapogenol A is the ideal candidate for studies investigating ER-mediated mechanisms in breast cancer, as it has been shown to act as a functional ER agonist, inducing a 2.5-fold proliferation increase in MCF-7 cells at 10 µM, a property not shared by its analog Soyasapogenol B [1]. This makes it a superior tool compound for probing ER-dependent pathways, screening for anti-estrogenic agents, or developing hormone therapy resistance models.

Lead-Oriented Synthesis and Structure-Activity Relationship (SAR) Programs for Anti-Inflammatory Agents

For medicinal chemistry teams, Soyasapogenol A serves as a privileged scaffold for derivatization. Its microbial transformation can yield metabolites with potent anti-inflammatory activity, such as compound 6, which achieves an IC50 of 16.70 µM for NO production inhibition—a 6-fold improvement over the parent scaffold (IC50 > 100 µM) [2]. This validated capacity for bioactivity enhancement through structural modification positions it as a superior starting point for SAR studies compared to Soyasapogenol B, for which such potency improvements have not been documented in the same context.

In Vivo Pharmacokinetic and Metabolism Studies of Triterpenoids

Its high oral bioavailability (>60%) and rapid absorption (Tmax ~2 h) make it the analyte of choice for establishing pharmacokinetic profiles of triterpenoid aglycones [3]. Furthermore, as a metabolic precursor, it yields 16 distinct metabolites in vivo, including other soyasapogenols, providing a complete metabolic map for researchers studying triterpenoid biotransformation and excretion [3]. This is a clear advantage over Soyasapogenol B, which generates a narrower metabolite profile and lacks the precursor-to-product relationship.

Nutraceutical and Functional Food Ingredient Development

The superior bioavailability of the aglycone form over its glycosidic saponin precursors justifies its selection for the development of functional foods or nutraceutical products aimed at systemically delivering the health benefits of soy triterpenoids [3]. Its demonstrated conversion into other bioactive soyasapogenols further supports its role as a comprehensive active ingredient for formulations targeting metabolic health.

Quote Request

Request a Quote for Olean-12-ene-3,21,22,23-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.